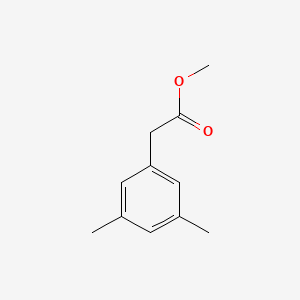

Methyl 2-(3,5-dimethylphenyl)acetate

Description

Methyl 2-(3,5-dimethylphenyl)acetate (CAS 73739-94-3) is an aromatic ester with the molecular formula C₁₁H₁₄O₂, featuring a 3,5-dimethylphenyl group attached to an acetate backbone via a methyl ester linkage . The compound’s simplicity, characterized by two methyl groups on the phenyl ring and a methyl ester, distinguishes it from more complex derivatives discussed below.

Properties

IUPAC Name |

methyl 2-(3,5-dimethylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-9(2)6-10(5-8)7-11(12)13-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGVRYYQNXFPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(3,5-dimethylphenyl)acetate is an organic compound recognized for its diverse biological activities and applications in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H16O2 and a molecular weight of approximately 192.25 g/mol. The compound features a methyl ester group attached to a phenyl ring that is substituted at the 3 and 5 positions with methyl groups. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can act as either an inhibitor or activator , modulating the activity of these targets and leading to various biological effects. The exact pathways involved depend on the biological context in which the compound is applied.

Biological Activities

-

Anticancer Activity :

- Preliminary studies suggest that this compound exhibits potential anticancer properties. For example, it has been shown to inhibit the growth of HeLa cells with an IC50 value comparable to standard anticancer drugs like doxorubicin .

- A study found that compounds similar to this compound demonstrated significant antiproliferative activity against various cancer cell lines .

-

Enzyme Interaction :

- The compound has been utilized in research to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity suggests potential applications in drug design and development.

-

Anti-inflammatory Effects :

- Some derivatives of this compound have shown anti-inflammatory properties in preliminary studies, indicating its potential use in treating inflammatory diseases.

Case Study 1: Antiproliferative Effects

In a comparative study assessing the antiproliferative effects of various compounds on HeLa cells, this compound derivatives were found to significantly reduce cell viability at concentrations as low as 0.69 μM, demonstrating superior efficacy compared to traditional chemotherapeutics .

Case Study 2: Enzyme Modulation

Research focusing on enzyme-catalyzed reactions highlighted how this compound acts as a substrate for esterases, leading to the production of biologically active metabolites. These metabolites may further interact with cellular pathways involved in growth regulation and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| This compound | Methyl ester with dimethyl-substituted phenyl | Anticancer activity; enzyme modulation |

| Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate | Contains amino and hydroxyl groups | Potential anti-inflammatory properties |

| Methyl 2-amino-2-(3-methylphenyl)acetate | Lacks hydroxyl group; similar amino structure | Different biological activity profile |

This table illustrates how structural variations influence the biological activities of related compounds.

Future Research Directions

Further investigation is warranted to elucidate the complete pharmacological profile of this compound. Future studies should focus on:

- Mechanistic Studies : Detailed exploration of the molecular mechanisms underlying its anticancer and anti-inflammatory effects.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variations

- Ethyl 2-(3,5-Dimethylphenyl)acetate (CAS 105337-18-6) Structural Difference: Ethyl ester replaces the methyl ester. Impact: The longer alkyl chain increases lipophilicity (logP) and may alter volatility and metabolic stability compared to the methyl analog .

Phenyl Ring Modifications

- Methyl 2-(3,5-Dibromo-4-hydroxyphenyl)acetate Structural Difference: Bromine atoms at the 3,5-positions and a hydroxyl group at the 4-position. The hydroxyl group adds acidity (pKa ~10) . Application: Brominated analogs are often intermediates in pharmaceutical synthesis .

Methyl 2-(4-Chloro-3,5-dinitrophenyl)acrylate

Heterocyclic and Indole Derivatives

- Methyl 2-(3,5-Dimethylphenyl)-2-(1H-indol-3-yl)acetate Structural Difference: Indole moiety attached to the acetate backbone. Synthesis: Achieved via enantioselective indole insertion using phosphoric acid catalysts (40–47% yield) . Characterization: Distinct NMR shifts (e.g., δ 8.10 ppm for indole NH) and HRMS data ([M+H]+ = 370.1807) confirm structure .

Methyl 2-[9-(3,5-Dimethylphenyl)-1-methyl-2,4-dioxo-hexahydropyrimido[2,1-f]purin-3-yl]acetate

Phenoxy and Thiazole Derivatives

- Methyl 2-(4-(2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)phenoxy)-2-phenylacetate (15b) Structural Difference: Phenoxy and phenyl groups appended to the acetate core. Synthesis: Yields 94% via bromoacetate coupling; characterized by ¹H NMR (δ 9.93 ppm for NH) and HRMS ([M+H]+ = 390.1705) .

- Ethyl 2-(4-((2-(4-(3-(3,5-Di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m) Structural Difference: Thiazole and trifluoromethyl groups. Impact: Thiazole improves metabolic stability; trifluoromethyl groups increase electronegativity and bioavailability. Application: Potential anticancer or antimicrobial agents due to urea and thiazole motifs .

Comparative Data Table

Key Findings

- Steric and Electronic Effects : this compound’s simplicity contrasts with brominated or nitro-substituted analogs, which exhibit higher reactivity but reduced stability .

- Synthetic Flexibility : Esters with ethyl or complex heterocycles are synthesized via tailored protocols (e.g., catalytic enantioselective reactions), though yields vary significantly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.